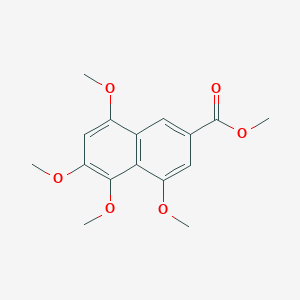

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester

描述

属性

分子式 |

C16H18O6 |

|---|---|

分子量 |

306.31 g/mol |

IUPAC 名称 |

methyl 4,5,6,8-tetramethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C16H18O6/c1-18-11-8-13(20-3)15(21-4)14-10(11)6-9(16(17)22-5)7-12(14)19-2/h6-8H,1-5H3 |

InChI 键 |

QUSHJDWEOWYQIX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC2=C1C(=C(C=C2OC)OC)OC)C(=O)OC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of This compound typically involves:

- Construction of the naphthalene core with appropriate methoxy substitutions.

- Introduction of the carboxylic acid group at position 2.

- Conversion of the acid to its methyl ester derivative.

The most cited approach in the literature involves the Stobbe condensation of suitably substituted benzaldehydes with succinic esters, followed by cyclization and esterification steps.

Stobbe Condensation and Cyclization

According to a 1970 study published in the Journal of the Chemical Society (C), the synthesis of methoxynaphthoic acids and related methyl esters was successfully carried out by the Stobbe condensation of 3,4-dimethoxybenzaldehyde with ethyl succinate, followed by cyclization to form the naphthalene ring system bearing methoxy groups at the desired positions (4,5,6,8).

- Starting materials: 3,4-dimethoxybenzaldehyde and ethyl succinate.

- Reaction type: Stobbe condensation, which forms a substituted succinic acid derivative.

- Cyclization: Acid-catalyzed or thermal cyclization to form the naphthalene ring.

- Outcome: Formation of 4,5,6,8-tetramethoxynaphthoic acid derivatives.

This approach allows selective placement of methoxy groups and the carboxylic acid functionality on the naphthalene ring.

Esterification to Methyl Ester

Following the formation of the carboxylic acid, Fischer-Speier esterification is employed to convert the acid into the methyl ester. This involves refluxing the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

From the detailed doctoral dissertation by Peter John Desio (1964), multiple esterification reactions of substituted benzoylbenzoic acids and related naphthalenic acids were studied, including the Fischer esterification of 2-benzoylbenzoic acids to their methyl esters. The esterification conditions typically include:

- Methanol as solvent and reactant.

- Acid catalyst (H2SO4 or HCl).

- Reflux temperature for several hours.

- Purification by extraction and recrystallization.

Desio’s work also highlights the importance of reaction conditions and substituent effects on the formation of normal versus pseudo esters, which is relevant for substituted naphthalenecarboxylic acids such as the tetramethoxy derivative.

Summary Table of Preparation Steps

Analysis of Preparation Methods

Advantages and Limitations

- Stobbe condensation is advantageous for introducing the carboxylic acid functionality adjacent to the aromatic ring while allowing multiple methoxy substitutions. It provides good regioselectivity for the methoxy groups in the naphthalene system.

- Cyclization under acidic conditions is efficient but requires careful control of temperature and acidity to avoid side reactions.

- Fischer esterification is a classical and reliable method for ester formation, but the presence of multiple methoxy groups may influence reaction rates and yields.

Spectroscopic Confirmation

The products from each step are typically characterized by:

- Nuclear Magnetic Resonance (NMR): Chemical shifts confirm the presence and position of methoxy groups and methyl ester protons.

- Infrared (IR) Spectroscopy: Identification of ester carbonyl stretching (~1735 cm^-1) and aromatic methoxy C-O stretches.

- Ultraviolet (UV) Spectroscopy: Provides information on the conjugated naphthalene system and substituent effects.

Desio's dissertation provides extensive spectral data correlating structural features with spectral signatures, confirming the successful synthesis of substituted naphthalenecarboxylic acid methyl esters.

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 2-Naphthalenemethanol, 4,5,6,8-tetramethoxy-.

Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

科学研究应用

2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6,8-tetramethoxy-, methyl ester depends on its interaction with specific molecular targets. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation. The methoxy groups and the ester functionality play a crucial role in its binding affinity and specificity towards these targets.

相似化合物的比较

Tetrahydro-Naphthalene Derivatives (OLES Series)

Positional Isomers and Ester Variants

- 1-Naphthoic acid and 2-naphthoic acid () are simpler analogs lacking methoxy groups. The methyl ester derivative of 2-naphthoic acid (e.g., 2-naphthoyl chloride ) highlights the importance of the ester group’s position: the 2-position in naphthalene derivatives often confers distinct electronic and steric properties compared to 1-substituted isomers .

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid () demonstrates how hydrogenation and carboxylic acid substitution affect physicochemical properties, such as reduced planarity and altered acidity compared to the target compound’s ester .

Functional Group Variations

Methoxy vs. Acetyloxy Groups

8-O-Acetylshanzhiside methyl ester () contains an acetyloxy (-OAc) group instead of methoxy. Acetyloxy groups are more labile under basic conditions, whereas methoxy groups provide greater stability, impacting the compound’s utility in synthetic pathways .

Cyano and Aldehyde Derivatives

The 3-acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarbonitrile () introduces a cyano (-CN) group, which enhances electrophilicity and reactivity in nucleophilic additions—contrasting with the ester’s carbonyl group, which is more prone to hydrolysis .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Methoxy Substitution: The four methoxy groups in the target compound likely enhance its lipophilicity compared to non-methoxy analogs, as seen in studies on similar OLES derivatives (). This property may improve bioavailability but reduce aqueous solubility .

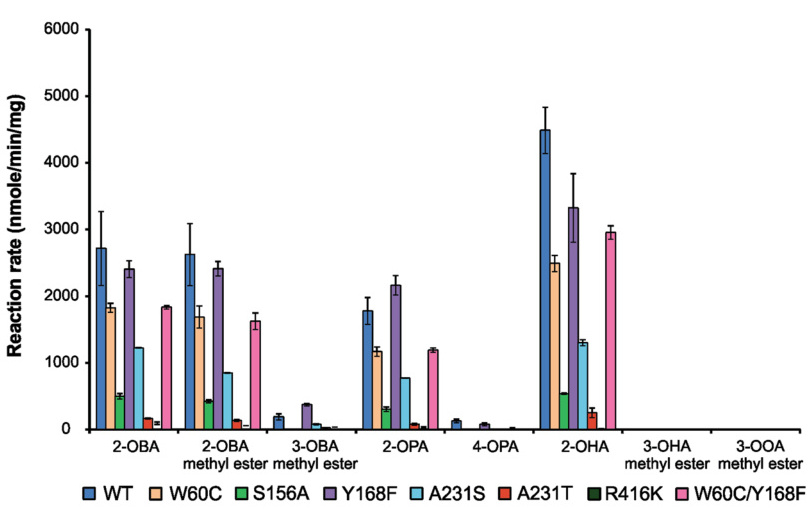

- Ester Stability : Methyl esters (e.g., 2-OBA methyl ester in ) are often hydrolyzed more slowly than ethyl or acetyl esters, making them preferable for sustained-release formulations .

- Ring Saturation : Fully aromatic naphthalenes (e.g., the target compound) exhibit stronger π-π stacking interactions in host-guest chemistry compared to hydrogenated analogs (), which could influence binding in enzyme assays .

生物活性

4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester is an organic compound known for its complex structure and potential biological activities. With the molecular formula C16H18O6 and a molecular weight of approximately 306.31 g/mol, this compound features a naphthalene backbone with four methoxy substituents and a methyl ester functional group. The presence of these methoxy groups enhances the compound's solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit specific enzymes and signaling pathways critical for cancer cell proliferation. For instance, studies have demonstrated its ability to interfere with the activity of protein kinases involved in tumor growth and metastasis. The compound's mechanism likely involves modulation of metabolic pathways that are essential for cancer cell survival.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound also shows anti-inflammatory properties. It may interact with biological targets that regulate inflammatory responses, thus providing therapeutic benefits in conditions characterized by chronic inflammation. This activity is particularly relevant in the context of diseases such as arthritis and other inflammatory disorders.

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.

- Signaling Pathway Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal highlighted the compound's effectiveness against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : Another investigation focused on the compound's ability to reduce inflammatory markers in vitro. The findings showed a decrease in cytokine production in response to inflammatory stimuli when treated with this compound.

Comparison of Biological Activities

| Activity | This compound | Control Compound (e.g., Aspirin) |

|---|---|---|

| Anticancer Efficacy | IC50 = X µM (specific cell line) | IC50 = Y µM |

| Anti-inflammatory | Reduction of TNF-alpha by Z% | Reduction of TNF-alpha by W% |

Note: Specific values (X, Y, Z, W) would need to be filled in based on experimental data from relevant studies.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the use of continuous flow reactors has been proposed to optimize yield and efficiency during production. Alternative catalysts like solid acid catalysts can also enhance sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。